molecular formula C13H9BrF2O B7869918 (4-Bromophenyl)(3,5-difluorophenyl)methanol

(4-Bromophenyl)(3,5-difluorophenyl)methanol

Cat. No.: B7869918
M. Wt: 299.11 g/mol
InChI Key: TVLARBGTRPZQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromophenyl)(3,5-difluorophenyl)methanol is an organic compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(3,5-difluorophenyl)methanol typically involves the reaction of 4-bromobenzaldehyde with 3,5-difluorophenylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

    Formation of Grignard Reagent: 3,5-difluorobromobenzene is reacted with magnesium in anhydrous ether to form 3,5-difluorophenylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to 4-bromobenzaldehyde in an anhydrous environment, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,5-difluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine substituent can be reduced to a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: (4-Bromophenyl)(3,5-difluorophenyl)ketone.

    Reduction: (4-Hydroxyphenyl)(3,5-difluorophenyl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)(3,5-difluorophenyl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(3,5-dichlorophenyl)methanol: Similar structure but with chlorine substituents instead of fluorine.

    (4-Bromophenyl)(3,5-dimethylphenyl)methanol: Similar structure but with methyl substituents instead of fluorine.

Uniqueness

(4-Bromophenyl)(3,5-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromophenyl)-(3,5-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLARBGTRPZQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.